(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a pyridylsulfanyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the core phenyl structure, followed by the introduction of the methoxy, pyridylsulfanyl, and pyrazolyl groups through various chemical reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid:
Uniqueness
(E)-3-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy, pyridylsulfanyl, and pyrazolyl groups contribute to its versatility and potential for various applications in scientific research and industry.
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-1-(2-methylpyrazol-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-23-17(10-12-22-23)18(24)8-6-15-7-9-19(25-2)16(13-15)14-26-20-5-3-4-11-21-20/h3-13H,14H2,1-2H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWDXINWYZEJMB-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C=CC2=CC(=C(C=C2)OC)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.